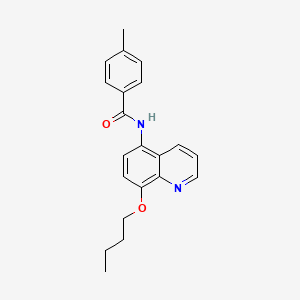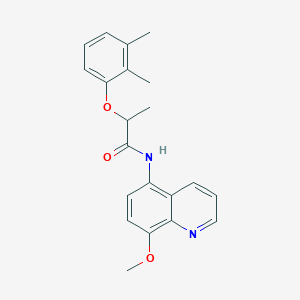![molecular formula C26H36ClNO2 B11326416 {2-[4-(2-Chlorobenzyl)-6,6-dimethyltetrahydro-pyran-4-yl]ethyl}-(4-isopropoxybenzyl)amine](/img/structure/B11326416.png)
{2-[4-(2-Chlorobenzyl)-6,6-dimethyltetrahydro-pyran-4-yl]ethyl}-(4-isopropoxybenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2-{4-[(2-CHLOROPHENYL)METHYL]-2,2-DIMETHYLOXAN-4-YL}ETHYL)({[4-(PROPAN-2-YLOXY)PHENYL]METHYL})AMINE is a complex organic molecule characterized by its unique structural features. It contains a chlorophenyl group, a dimethyloxane ring, and a propan-2-yloxyphenyl group, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{4-[(2-CHLOROPHENYL)METHYL]-2,2-DIMETHYLOXAN-4-YL}ETHYL)({[4-(PROPAN-2-YLOXY)PHENYL]METHYL})AMINE typically involves multiple steps, including the formation of the oxane ring and the introduction of the chlorophenyl and propan-2-yloxyphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
(2-{4-[(2-CHLOROPHENYL)METHYL]-2,2-DIMETHYLOXAN-4-YL}ETHYL)({[4-(PROPAN-2-YLOXY)PHENYL]METHYL})AMINE: undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen atoms to the molecule, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: The replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Water radical cations under ambient conditions.
Reduction: Hydrogen gas or metal hydrides in the presence of a catalyst.
Substitution: Halogens or alkylating agents under controlled temperature and pressure.
Major Products
The major products formed from these reactions include quaternary ammonium cations, reduced amine derivatives, and substituted phenyl compounds.
Scientific Research Applications
(2-{4-[(2-CHLOROPHENYL)METHYL]-2,2-DIMETHYLOXAN-4-YL}ETHYL)({[4-(PROPAN-2-YLOXY)PHENYL]METHYL})AMINE: has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-{4-[(2-CHLOROPHENYL)METHYL]-2,2-DIMETHYLOXAN-4-YL}ETHYL)({[4-(PROPAN-2-YLOXY)PHENYL]METHYL})AMINE involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Caffeine: An alkaloid with a purine structure.
Uniqueness
(2-{4-[(2-CHLOROPHENYL)METHYL]-2,2-DIMETHYLOXAN-4-YL}ETHYL)({[4-(PROPAN-2-YLOXY)PHENYL]METHYL})AMINE: stands out due to its unique combination of functional groups and structural complexity, which confer distinct chemical and biological properties not found in simpler compounds like dichloroaniline or caffeine.
Properties
Molecular Formula |
C26H36ClNO2 |
|---|---|
Molecular Weight |
430.0 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]-N-[(4-propan-2-yloxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C26H36ClNO2/c1-20(2)30-23-11-9-21(10-12-23)18-28-15-13-26(14-16-29-25(3,4)19-26)17-22-7-5-6-8-24(22)27/h5-12,20,28H,13-19H2,1-4H3 |
InChI Key |
BKLWWQLRSDDEMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNCCC2(CCOC(C2)(C)C)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-dimethyl-3-(4-methylbenzyl)-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11326335.png)

![N-(4-ethoxyphenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide](/img/structure/B11326352.png)
![Ethyl 6-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-5-cyano-2-phenyl-1,4-dihydro-4,4'-bipyridine-3-carboxylate](/img/structure/B11326354.png)
![5-phenyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11326360.png)

![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide](/img/structure/B11326367.png)
![8,9-dimethyl-2,7-bis(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11326385.png)
![6-ethyl-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11326390.png)

![(2-chlorophenyl){4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11326393.png)
![7-chloro-9-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11326404.png)
![N-[2-(dimethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11326407.png)
![N-(3,5-dimethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11326430.png)
